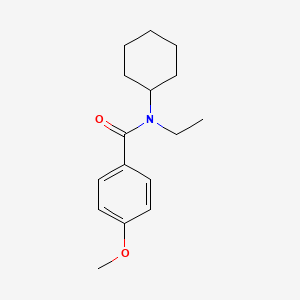

N-cyclohexyl-N-ethyl-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-N-ethyl-4-methoxybenzamide often involves complex reactions, including cyclometalation and C-H bond activation. For example, cyclometalated complexes of similar N-methoxybenzamide derivatives have been synthesized through treatment with metal chloride via C-H bond activation, showcasing the potential pathways for synthesizing N-cyclohexyl-N-ethyl-4-methoxybenzamide and its analogs (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-cyclohexyl-N-ethyl-4-methoxybenzamide has been extensively studied. For instance, X-ray diffraction analysis provides insights into the crystalline structure and molecular geometry, as seen in studies on N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions significantly influence molecular conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

N-cyclohexyl-N-ethyl-4-methoxybenzamide and its derivatives participate in various chemical reactions, including cyclocondensation and elimination processes, which lead to the formation of biologically and chemically significant compounds. These reactions are pivotal for the development of new pharmaceuticals and materials (Cheng et al., 2014).

Physical Properties Analysis

The physical properties, such as molar refractivity and polarizability, of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide, provide critical insights into their behavior in various solvents and conditions. These properties are essential for understanding the compound's applications in different scientific and industrial fields (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in catalytic cycles, underline the versatility of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives. Studies involving similar compounds have elucidated mechanisms of C-H bond olefination and other reactions critical for synthetic chemistry and pharmaceutical development (Li et al., 2012).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Medicinal Applications

- Glibenclamide Structure Analysis : Studies on glibenclamide, a compound with structural similarities to N-cyclohexyl-N-ethyl-4-methoxybenzamide, have shown its significance in the medicinal chemistry field, particularly for its antidiabetic properties. Research focusing on its structure in solid state provides insights into its stability and potential tautomerization, which are crucial for its pharmaceutical applications (Sanz et al., 2012).

Chemical Synthesis and Reactions

- Rhodium(III)-Catalyzed Annulations : The study of chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation extends the utility of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide in organic synthesis. This research highlights innovative approaches to cyclization reactions, demonstrating the compound's relevance in developing new synthetic methodologies (Xu et al., 2018).

Diagnostic Applications

- Sigma Receptor Scintigraphy : A study utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer illustrates the diagnostic applications of structurally related compounds. These findings underscore the potential of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives in imaging and diagnosing cancer (Caveliers et al., 2002).

Spectroscopy and Pharmaceutical Analysis

- Spectroscopy of Glibenclamide Hydrogels : Research on the interaction of glibenclamide with chitosan using spectroscopic techniques provides valuable information on the molecular interactions and characterization of hydrogels. This research can guide the development of novel drug delivery systems and the pharmaceutical analysis of benzamide derivatives (Delgadillo-Armendariz et al., 2014).

Biological Activities

- Antibacterial and Enzyme Inhibition : The search for new antibacterial agents led to the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, demonstrating improved pharmaceutical properties. This research signifies the role of N-cyclohexyl-N-ethyl-4-methoxybenzamide analogues in developing new antibacterial strategies (Haydon et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-ethyl-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h9-12,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZCFFOGUVJZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)